1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of 4-fluorobenzylamine or 4-fluorobenzoyl chloride as starting materials . For instance, a synthetic method for 4-fluorobenzaldehyde involves taking 4-fluorotoluene as a raw material, performing a chlorination reaction on 4-fluorotoluene and chlorine, so as to generate a benzal chloride product .Molecular Structure Analysis
The molecular structure of the compound can be inferred from related compounds. For instance, 4-fluorobenzylamine has a linear formula of FC6H4CH2NH2 . The compound 4-fluorobenzoyl chloride has a molecular formula of C7H4ClFO .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, 4-fluorobenzylamine has a molecular weight of 125.14 g/mol . 4-Fluorobenzoyl chloride has a molecular weight of 158.557 . The broader chemical shift range in 19F NMR helps resolve individual fluorine containing functional groups .Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one and its derivatives are significant in the realm of synthetic organic chemistry due to their potential applications in drug development and material science. A notable application involves the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for the preparation of PF-00951966, a fluoroquinolone antibiotic targeting community-acquired respiratory tract infections, including multidrug-resistant organisms. This synthesis demonstrates the utility of this compound in creating complex molecular structures with high yield and stereoselectivity, highlighting its value in medicinal chemistry (Lall et al., 2012).
Crystal Structure Analysis
The compound's structural features have been explored through crystallographic studies, providing insights into its molecular conformation and potential for forming hydrogen-bonded networks. For instance, the analysis of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, a closely related compound, reveals how its molecular arrangement and hydrogen bonding capabilities could inform the design of novel organic materials with specific physical properties (Mohammat et al., 2008).
Molecular Recognition and Biological Activity
The structural motif of this compound is instrumental in the design of inhibitors targeting biological molecules. For example, its incorporation into benzoic acid inhibitors of influenza neuraminidase showcases the compound's role in evolving potent antiviral agents. The pyrrolidinone ring, particularly with a hydroxymethyl side chain, effectively mimics the N-acetylamino group of the parent compound, offering new avenues for drug development (Brouillette et al., 1999).
Photophysical Properties
The photophysical properties of pyrrolidin-2-one derivatives make them interesting candidates for studying proton and charge transfer processes, which are crucial in the development of photoresponsive materials. Research into 2-(2'-hydroxyphenyl)imidazo[4,5-b]pyridine, a compound related to this compound, demonstrates the significant impact of such processes on fluorescence properties, with implications for designing optical sensors and switches (Brenlla et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-11-3-1-9(2-4-11)6-14-7-10(8-15)5-12(14)16/h1-4,10,15H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXKWPWEZMUSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.